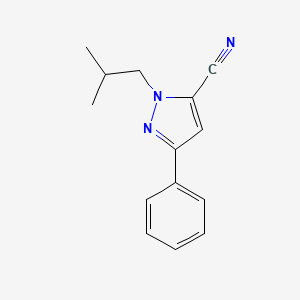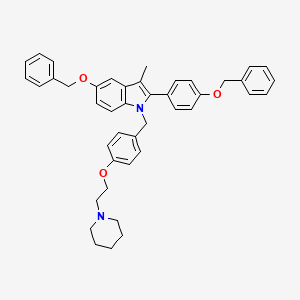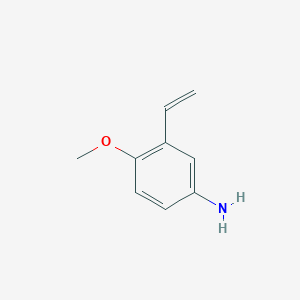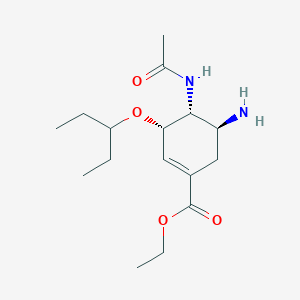
(3S,4R,5S)-Oseltamivir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5S)-Oseltamivir is a stereoisomer of Oseltamivir, a well-known antiviral medication used to treat and prevent influenza A and B. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Oseltamivir is a prodrug, meaning it is metabolized in the body to produce its active form, which inhibits the influenza virus’s neuraminidase enzyme, thereby preventing the virus from spreading within the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-Oseltamivir involves several steps, starting from simple organic molecules. The key steps include the formation of the cyclohexene ring, introduction of the ester group, and the stereoselective formation of the desired stereoisomers. The synthesis typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R,5S)-Oseltamivir undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol groups in this compound can produce ketones or aldehydes, while reduction can revert these back to alcohols.
Wissenschaftliche Forschungsanwendungen
(3S,4R,5S)-Oseltamivir has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study stereoselective synthesis and chiral catalysis.
Biology: Investigated for its interactions with viral proteins and its mechanism of action at the molecular level.
Industry: Used in the development of new antiviral drugs and in the study of drug resistance mechanisms.
Wirkmechanismus
(3S,4R,5S)-Oseltamivir exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, this compound prevents the virus from spreading, thereby reducing the severity and duration of the infection. The active form of Oseltamivir binds to the active site of neuraminidase, interfering with its function and halting the viral replication cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor with a similar mechanism of action.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness
(3S,4R,5S)-Oseltamivir is unique due to its specific stereochemistry, which is crucial for its binding affinity and inhibitory activity against neuraminidase. Compared to other neuraminidase inhibitors, Oseltamivir is orally bioavailable, making it more convenient for patients to use. Its prodrug nature allows for efficient absorption and conversion to the active form in the body.
Eigenschaften
Molekularformel |
C16H28N2O4 |
|---|---|
Molekulargewicht |
312.40 g/mol |
IUPAC-Name |
ethyl (3S,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15+/m0/s1 |
InChI-Schlüssel |
VSZGPKBBMSAYNT-SOUVJXGZSA-N |
Isomerische SMILES |
CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


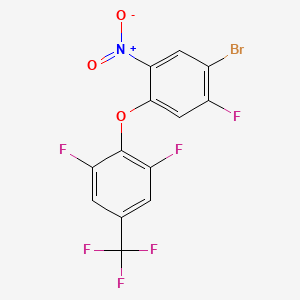
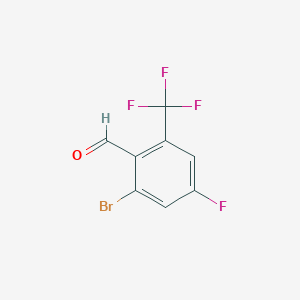
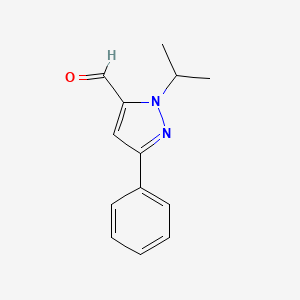
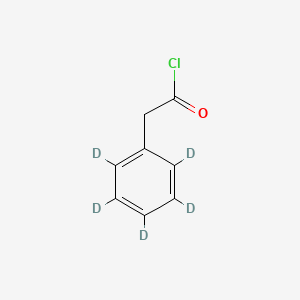
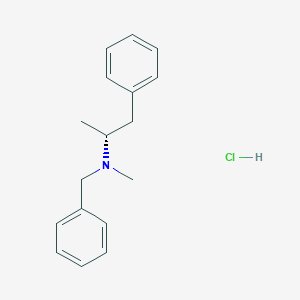
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)



![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)
